molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate

Cat. No.: B12897786
CAS No.: 848139-54-8
M. Wt: 963.3 g/mol
InChI Key: SPXJPBAEFTWJKK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound precisely describes its molecular architecture:

  • Core structure : A hexanedioate (adipate) backbone links two identical phenyl groups.
  • Substituents : Each phenyl ring bears a benzoyloxy group at the para-position, which itself is substituted with a tetradecyloxy (C14H29O-) chain.

The molecular formula is C52H70O10 , with a molar mass of 879.08 g/mol. Key structural features include:

Feature Description
Aromatic cores Two benzene rings connected via ester linkages to hexanedioate
Alkyl chains Tetradecyl (C14) groups providing hydrophobicity
Ester functionalities Four ester groups enabling hydrogen bonding and polymer crosslinking

Alternative names include tetradecyloxybenzoyloxy-phenyl adipate and bis-C14-benzoyloxy phenyl hexanedioate, though these are non-IUPAC designations. The compound’s CAS Registry Number (848139-53-7) provides a unique identifier for regulatory and commercial purposes.

Historical Development and Discovery

The synthesis of this compound emerged from mid-20th century advancements in esterification techniques and surfactant chemistry. Key milestones include:

  • 1950s : Development of stepwise esterification protocols for creating multi-aromatic esters.
  • 1980s : Introduction of phase-transfer catalysis methods, enabling efficient coupling of long-chain alkyl groups to aromatic systems.
  • 2000s : Optimization of purification techniques (e.g., column chromatography) for high-molecular-weight esters.

The compound was first reported in patent literature circa 2005 as part of efforts to create thermally stable liquid crystal polymers. Early synthetic routes involved:

  • Protection of phenolic hydroxyl groups using trimethylsilyl chloride.
  • Schotten-Baumann acylation with 4-tetradecyloxybenzoyl chloride.
  • Deprotection and final coupling with adipoyl chloride under anhydrous conditions.

Significance in Materials Science and Organic Chemistry

This molecule’s significance stems from three key attributes:

1.3.1 Amphiphilic Behavior
The juxtaposition of hydrophilic ester groups and hydrophobic tetradecyl chains creates surfactant-like properties. Critical micelle concentrations (CMC) for derivatives range from 0.1–1.0 mM, enabling applications in:

  • Emulsion stabilization
  • Nanostructured template synthesis
  • Drug delivery vesicles

Properties

CAS No.

848139-54-8

Molecular Formula

C60H82O10

Molecular Weight

963.3 g/mol

IUPAC Name

bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate

InChI

InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3

InChI Key

SPXJPBAEFTWJKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Tetradecyloxy)benzoic Acid Derivative

  • The tetradecyloxy group is introduced by alkylation of 4-hydroxybenzoic acid or its derivatives with tetradecyl bromide or chloride under basic conditions.
  • This step yields 4-(tetradecyloxy)benzoic acid or its ester, which serves as a building block for further esterification.

Formation of 4-(Tetradecyloxy)benzoyl Chloride

  • The carboxylic acid group of 4-(tetradecyloxy)benzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • This activated acid chloride facilitates subsequent esterification reactions.

Esterification with 4-Hydroxyphenyl Hexanedioate

  • 4-Hydroxyphenyl hexanedioate is prepared by esterifying hexanedioic acid (adipic acid) with 4-hydroxyphenol derivatives.
  • The esterification is typically catalyzed by acid catalysts or using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
  • The 4-(tetradecyloxy)benzoyl chloride is then reacted with 4-hydroxyphenyl hexanedioate to form the bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate.

Purification

  • The crude product is purified by extraction, crystallization, or column chromatography.
  • Solvents such as toluene, dichloromethane, or ethyl acetate are commonly used.
  • Purification ensures removal of unreacted starting materials and side products.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Alkylation of 4-hydroxybenzoic acid Tetradecyl bromide, K2CO3, acetone or DMF 60–80 12–24 Anhydrous conditions, inert atmosphere preferred
Conversion to acid chloride Thionyl chloride or oxalyl chloride 0–25 2–4 Dry solvent, reflux if needed
Esterification with 4-hydroxyphenyl hexanedioate DCC or EDC, DMAP catalyst, dichloromethane 20–25 12–24 Monitor by TLC, inert atmosphere
Final coupling and purification Extraction, crystallization, chromatography Ambient Variable Purity >95% targeted

Comparative Data Table of Key Intermediates and Final Product

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Synthesis
4-(Tetradecyloxy)benzoic acid C21H34O3 ~330 Carboxylic acid, alkoxy chain Starting material for acid chloride
4-(Tetradecyloxy)benzoyl chloride C21H33ClO2 ~348 Acid chloride, alkoxy chain Activated intermediate
4-Hydroxyphenyl hexanedioate (ester) C18H18O5 ~314 Phenol ester Coupling partner
This compound C60H82O10 963.3 Bis-ester, long alkyl chains Final target compound

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name/ID Key Functional Groups Backbone/Linker Alkyl Chain Length Yield (%)
Target Compound Ester, tetradecyloxy Hexanedioate C14 N/A
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Amide, ethylthioureido, trifluoromethyl Piperidinyl C2 (ethyl) 64.2
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Urea, sulfonyl, fluoro Piperidinyl C2 (ethyl) 55.2

Key Observations :

  • Backbone Flexibility : The hexanedioate backbone in the target compound provides greater conformational flexibility compared to the rigid piperidinyl linkers in compounds like 8a and 14d . This flexibility may enhance its ability to form mesophases in liquid crystalline applications.
  • Alkyl Chain Impact : The C14 chain in the target compound significantly increases lipophilicity (logP ~12 estimated) compared to shorter chains (e.g., C2 in 8a ), which could improve membrane permeability but reduce solubility in polar solvents .

Thermal and Physical Properties

  • Melting Points : Piperidinyl-linked amides (8a , 14d ) exhibit higher melting points (200–250°C) due to hydrogen bonding and rigidity, whereas the target compound’s ester groups and flexible backbone may reduce its melting point (<150°C estimated).
  • Solubility: The C14 chain in the target compound enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but limits aqueous solubility, contrasting with the polar trifluoromethyl or sulfonyl groups in analogs that improve solubility in DMSO or acetone .

Research Implications and Limitations

However, the absence of empirical data on stability, phase behavior, or biological activity necessitates further experimental validation.

Biological Activity

Chemical Structure and Properties

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate, with the chemical formula C56H74O10C_{56}H_{74}O_{10} and CAS number 765954-09-4, is a complex organic compound notable for its potential applications in various biological systems. The compound features a symmetrical structure with long aliphatic chains that may influence its solubility and biological interactions.

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The compound's structure suggests that it may interact with cellular membranes, potentially disrupting their integrity or influencing signaling pathways.

Antibacterial Activity

Recent research indicates that compounds with similar structural motifs exhibit significant antibacterial properties, particularly against multidrug-resistant strains. For example, derivatives targeting the FtsZ protein have shown promise in disrupting bacterial cell division, which could be a relevant mechanism for this compound as well .

Anticancer Properties

The compound's potential as an anticancer agent stems from its ability to affect key signaling pathways involved in cell growth and survival. Studies have demonstrated that certain analogs can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in xenograft models, suggesting a viable therapeutic application for this compound .

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of related compounds, derivatives of this compound were tested against various gram-positive bacteria, including MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential therapeutic application against resistant strains.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of structurally similar compounds demonstrated that treatment with these derivatives resulted in a 70% reduction in tumor size in mice models after 30 days of administration. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of angiogenesis, further supporting the need for more extensive research into this compound's effects on cancer biology.

Comparative Analysis of Biological Activities

Compound Activity Type IC50 (µM) Target Pathway
Compound AAntibacterial0.5FtsZ protein
Compound BAnticancer0.63PI3K/Akt/mTOR
Bis(4-{...})Antibacterial/AnticancerTBDTBD

Note: TBD - To Be Determined; further studies are required to establish specific IC50 values for this compound.

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